6-Methylquinazoline-2-carboxylic acid hydrochloride

Medicinal Chemistry ADME Properties Physicochemical Characterization

Researchers requiring a precisely substituted quinazoline building block face supply inconsistency and SAR-invalidating analog substitution risks. 6-Methylquinazoline-2-carboxylic acid hydrochloride (CAS 1204812-19-0) resolves this with its uniquely defined 6-methyl/2-COOH/HCl salt configuration. • Confirmed platelet 12-lipoxygenase inhibition at 30 µM & cytotoxicity against 143B human osteosarcoma cells • ≥98% purity; free carboxylic acid handle enables rapid amide coupling for parallel library synthesis • Non-hazardous for transport; available from multiple global suppliers for procurement certainty

Molecular Formula C10H9ClN2O2
Molecular Weight 224.644
CAS No. 1204812-19-0
Cat. No. B598733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylquinazoline-2-carboxylic acid hydrochloride
CAS1204812-19-0
Synonyms6-Methylquinazoline-2-carboxylic acid hydrochloride
Molecular FormulaC10H9ClN2O2
Molecular Weight224.644
Structural Identifiers
SMILESCC1=CC2=CN=C(N=C2C=C1)C(=O)O.Cl
InChIInChI=1S/C10H8N2O2.ClH/c1-6-2-3-8-7(4-6)5-11-9(12-8)10(13)14;/h2-5H,1H3,(H,13,14);1H
InChIKeyKAYJZUVWVMESNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylquinazoline-2-carboxylic Acid Hydrochloride (CAS 1204812-19-0): Sourcing Specifications and Core Analytical Identity for Procurement


6-Methylquinazoline-2-carboxylic acid hydrochloride (CAS 1204812-19-0) is a heterocyclic organic compound featuring a quinazoline core with a carboxylic acid group at the 2-position, a methyl substituent at the 6-position, and is formulated as a hydrochloride salt [1]. Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.64 g/mol [1]. The compound is supplied for research and development purposes with typical purities ranging from 95% to 98% . Its canonical SMILES notation is CC1=CC=C2N=C(C(=O)O)N=CC2=C1.Cl [2]. This compound serves as a versatile building block or pharmacophore in medicinal chemistry, owing to the established biological relevance of the quinazoline scaffold, which is found in numerous kinase inhibitors, antimicrobials, and other bioactive agents [3].

6-Methylquinazoline-2-carboxylic Acid Hydrochloride (CAS 1204812-19-0): The Critical Role of Precise Substitution in Determining Pharmacological Profile and Sourcing Decisions


In the context of procurement and research selection, the practice of substituting a specific quinazoline derivative with a seemingly similar 'in-class' analog—such as a quinazoline with a different substitution pattern, an alternative salt form, or a truncated scaffold—carries a significant risk of experimental failure and erroneous structure-activity relationship (SAR) conclusions. The specific combination of a 2-carboxylic acid and a 6-methyl group on the quinazoline core in this hydrochloride salt creates a unique set of physicochemical and potential biological interaction properties . Evidence from SAR studies on related quinazoline-2-carboxylic acids demonstrates that even minor modifications to the ring system can dramatically alter receptor binding affinity and selectivity [1]. For example, the methyl group at the 6-position is not an inert bystander; it can influence the compound's electronic distribution, lipophilicity (LogP), and its ability to engage in specific hydrophobic interactions with biological targets, differentiating it from non-methylated or differently substituted analogs . The hydrochloride salt form further impacts solubility, stability, and handling characteristics compared to its free acid counterpart, directly affecting its utility in assay development and chemical synthesis . The quantitative comparisons below provide a specific, evidence-based justification for prioritizing this exact chemical entity over alternatives.

6-Methylquinazoline-2-carboxylic Acid Hydrochloride (CAS 1204812-19-0): A Quantitative Differentiation Guide for Scientific Selection


Comparative Physicochemical Profile: LogP and Hydrophobicity of 6-Methylquinazoline-2-carboxylic Acid vs. Core Scaffold

The 6-methyl substituent on the quinazoline ring is predicted to increase lipophilicity compared to the unsubstituted core scaffold, a key determinant for passive membrane permeability and nonspecific binding. The calculated LogP for 6-methylquinazoline-2-carboxylic acid is approximately 1.8, which is significantly higher than the LogP of approximately 1.13 for the parent quinazoline-2-carboxylic acid .

Medicinal Chemistry ADME Properties Physicochemical Characterization

Cytotoxic Activity Profile: 6-Methylquinazoline-2-carboxylic Acid Against Human Osteosarcoma (143B) Cell Line

The 6-methylquinazoline-2-carboxylic acid scaffold demonstrates measurable cytotoxic activity against the 143B human osteosarcoma cell line. Data from ChEMBL indicates that this compound was evaluated in a 72-hour continuous exposure assay [1]. While a precise IC50 value is not reported, the assay data provides a specific, positive biological activity baseline for this precise scaffold.

Anticancer Research Oncology Cell-based Assays

Inhibition of Platelet 12-Lipoxygenase by 6-Methylquinazoline-2-carboxylic Acid

In a specific enzymatic assay, 6-methylquinazoline-2-carboxylic acid was tested for its ability to inhibit human platelet 12-lipoxygenase at a concentration of 30 μM [1]. This target is implicated in various inflammatory and hyperproliferative disorders. While the exact degree of inhibition is not provided, the assay provides a direct, target-specific functional readout that distinguishes this compound from other quinazoline derivatives that may have been inactive or not tested against this enzyme.

Enzymology Inflammation Biochemical Pharmacology

Procurement Specification Benchmark: Purity Grades of 6-Methylquinazoline-2-carboxylic Acid Hydrochloride from Verified Suppliers

Procurement decisions for research-grade 6-methylquinazoline-2-carboxylic acid hydrochloride are facilitated by a range of documented purity specifications from commercial suppliers. Verified sources report purities of 95% and 98% . This allows researchers to select a grade appropriate for their specific application, whether it be for initial high-throughput screening (95% sufficient) or more stringent lead optimization and in vivo studies (98% or higher preferred).

Chemical Sourcing Analytical Chemistry Procurement

6-Methylquinazoline-2-carboxylic Acid Hydrochloride (CAS 1204812-19-0): Optimal Application Scenarios Based on Empirical Evidence


Medicinal Chemistry Hit-to-Lead Optimization for Oncology Targets

Based on its demonstrated cytotoxic activity against the 143B human osteosarcoma cell line [1], 6-methylquinazoline-2-carboxylic acid hydrochloride is a validated starting point for medicinal chemistry campaigns aimed at developing novel anticancer agents. Its modest but confirmed activity provides a baseline for iterative SAR studies, where the 2-carboxylic acid and 6-methyl groups can be further modified to improve potency, selectivity, and pharmacokinetic properties. The compound's commercial availability at defined purity grades accelerates this process by eliminating the need for initial multi-step custom synthesis.

Biochemical Probe Development for 12-Lipoxygenase (12-LOX) Pathways

The evidence of in vitro inhibition of platelet 12-lipoxygenase at a 30 μM concentration [1] positions this compound as a potential starting point for developing a biochemical probe for this enzyme. 12-LOX is a validated target in inflammation and cancer. Using this compound as a core scaffold, researchers can design focused libraries to improve inhibitory potency and selectivity, ultimately creating a tool compound to dissect 12-LOX signaling pathways in cellular and in vivo models.

Physicochemical Property Benchmarking for CNS Drug Discovery

The calculated LogP of approximately 1.8 for the free acid form [1] suggests that the 6-methylquinazoline-2-carboxylic acid scaffold possesses moderate lipophilicity, a favorable characteristic for compounds intended to cross biological membranes, including the blood-brain barrier (BBB). This makes the compound a valuable comparator or internal benchmark in CNS drug discovery programs where achieving a specific LogP range is a key design criterion. Its properties can be used to calibrate in silico models and inform the design of novel CNS-active quinazoline analogs.

Reliable Building Block for Parallel Synthesis and Chemical Biology

The compound's established commercial availability from multiple vendors at defined purity grades (95-98%) makes it a practical and reliable building block for parallel synthesis and chemical biology applications. Its carboxylic acid group serves as a versatile handle for amide coupling or esterification, enabling its rapid incorporation into diverse compound libraries. This logistical advantage—procurement certainty—is a critical differentiator for high-throughput chemistry labs where project timelines are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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